3-(2,6-Dimethylcyclohexyl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-(2,6-dimethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-10-5-3-6-11(2)14(10)12-7-4-8-13(15)9-12/h4,7-11,14H,3,5-6,15H2,1-2H3 |
InChI Key |
IFMWZMOWFKIVSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C2=CC(=CC=C2)N)C |
Origin of Product |
United States |
Advanced Reaction Chemistry and Mechanistic Investigations
Reactivity Profiles of the Aniline (B41778) Moiety
The aniline portion of the molecule is a primary determinant of its reactivity, particularly in reactions involving the aromatic ring and the amine nitrogen.
Electrophilic Aromatic Substitution Reactions
The amino group of the aniline ring is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. chemistrysteps.comwikipedia.org This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic π-system, stabilizing the cationic intermediate (the arenium ion) formed during the reaction. wikipedia.org The 2,6-dimethylcyclohexyl group, being an alkyl substituent, is also an activating group and an ortho, para-director, albeit weaker than the amino group. chemistrytalk.orgyoutube.com
In 3-(2,6-dimethylcyclohexyl)aniline, the two groups work in concert to direct incoming electrophiles. The powerful directing effect of the amino group dominates, favoring substitution at the positions ortho and para to it (positions 2, 4, and 6). However, the position between the two substituents (position 2) is highly sterically hindered. The bulky 2,6-dimethylcyclohexyl group significantly impedes the approach of an electrophile to this site. libretexts.org Consequently, electrophilic attack is most likely to occur at the para-position (position 4) and the less hindered ortho-position (position 6).
The outcome of specific EAS reactions, such as nitration or halogenation, would be a mixture of products, with the para-substituted isomer generally predominating over the ortho-isomer due to steric hindrance. pressbooks.pub For example, nitration of aniline itself can lead to a mixture of products and even meta-substituted derivatives under strongly acidic conditions, due to the formation of the anilinium ion which is a deactivating, meta-directing group. chemistrysteps.com To achieve selective para-substitution, the reactivity of the amino group is often tempered by converting it to an amide (e.g., an acetanilide), which is still an ortho, para-director but less activating and more sterically demanding, further favoring the para product. makingmolecules.com
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Electrophile (E+) | Major Product(s) | Minor Product(s) | Rationale |
| Br₂ / FeBr₃ | 4-Bromo-3-(2,6-dimethylcyclohexyl)aniline | 6-Bromo-3-(2,6-dimethylcyclohexyl)aniline | The amino group is a strong ortho, para-director. The bulky cyclohexyl group sterically hinders the 2-position, favoring substitution at the 4- and 6-positions. The para product is generally favored. pressbooks.pub |
| HNO₃ / H₂SO₄ | 4-Nitro-3-(2,6-dimethylcyclohexyl)aniline | 6-Nitro-3-(2,6-dimethylcyclohexyl)aniline, Meta products | Under strongly acidic conditions, protonation of the amine can lead to the formation of the meta-directing anilinium ion, resulting in a mixture of products. chemistrysteps.com |
| R-Cl / AlCl₃ | No Reaction | - | Friedel-Crafts reactions typically fail with anilines because the basic nitrogen atom coordinates with the Lewis acid catalyst, deactivating the ring to further substitution. chemistrysteps.comlibretexts.org |
This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.
Nucleophilic Reactivity of the Amine Nitrogen
The lone pair of electrons on the amine nitrogen makes it nucleophilic. wikipedia.org However, the reactivity of the amine in this compound is significantly influenced by steric hindrance. The adjacent 2,6-dimethylcyclohexyl group partially shields the nitrogen atom, potentially slowing down reactions with bulky electrophiles. masterorganicchemistry.comfiveable.me
Despite this, the amine is expected to undergo typical reactions such as acylation with acyl chlorides or anhydrides to form amides, and alkylation with alkyl halides. wikipedia.org The rate of these reactions would be slower compared to a less hindered aniline, such as 3-methylaniline. The formation of Schiff bases (imines) through reaction with aldehydes and ketones is also a characteristic reaction of primary anilines.
Reactivity of the 2,6-Dimethylcyclohexyl Ring System
The 2,6-dimethylcyclohexyl ring is a saturated aliphatic system and is generally less reactive than the aniline moiety. Its reactions typically require more forcing conditions or involve radical intermediates.
Ring-Opening and Rearrangement Pathways
Substituted cyclohexane (B81311) rings are conformationally flexible and thermodynamically stable. Ring-opening or rearrangement reactions are not common under normal conditions and typically require high energy input or the formation of reactive intermediates like carbocations or radicals.
If a carbocation were to be formed on the cyclohexyl ring, for instance, through the loss of a leaving group, rearrangements could occur. These rearrangements, such as hydride or alkyl shifts, generally proceed to form a more stable carbocation. acs.orgstackexchange.comechemi.com For example, a secondary carbocation could rearrange to a more stable tertiary carbocation if possible. Ring contraction from a cyclohexyl to a cyclopentyl system can also occur under certain conditions, driven by the formation of a more stable carbocationic intermediate. stackexchange.comechemi.com However, generating a carbocation on an unfunctionalized alkane ring is not a trivial process.
Radical Functionalization of Cyclohexyl Substrates
The C-H bonds of the cyclohexyl ring can be functionalized through radical reactions. purdue.edu Radical halogenation, for example, using N-bromosuccinimide (NBS) under light or with a radical initiator, can selectively replace a hydrogen atom with a halogen. umn.eduslideshare.net The selectivity of this reaction is governed by the stability of the resulting radical intermediate. Tertiary C-H bonds are weaker and form more stable radicals than secondary or primary C-H bonds, and are therefore more susceptible to radical abstraction. chemistrysteps.com
In the 2,6-dimethylcyclohexyl group, there are tertiary C-H bonds at the 2- and 6-positions. These would be the most likely sites for initial radical formation. The selectivity of radical halogenation is much higher for bromination than for chlorination, meaning that bromination would yield a higher proportion of the tertiary-substituted product. masterorganicchemistry.comyoutube.comyoutube.com
Table 2: Predicted Selectivity in Radical Bromination of the Cyclohexyl Ring
| Position on Cyclohexyl Ring | Type of C-H Bond | Relative Reactivity (Approx.) | Expected Product |
| 2 or 6 | Tertiary | High | Major isomer with Br at the 2- or 6-position |
| Other (1, 3, 4, 5) | Secondary | Low | Minor isomers with Br at other positions |
| Methyl groups | Primary | Very Low | Trace amounts |
This table is based on the general principles of radical stability and reactivity in halogenation reactions. chemistrysteps.com
Photocatalyzed Transformations Involving Aniline Derivatives
Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions using visible light. acs.orgyoutube.com Aniline derivatives are excellent substrates for photocatalytic reactions due to their favorable redox properties. conicet.gov.aracs.org
Upon irradiation in the presence of a suitable photocatalyst, anilines can be oxidized to form a radical cation. acs.org This highly reactive intermediate can then undergo a variety of subsequent reactions. For instance, the radical cation can be deprotonated to form an aminyl radical, which can dimerize to form azo compounds. acs.orgresearchgate.net
Photocatalytic methods have also been developed for the C-H functionalization of arenes and the formation of C-N bonds. nih.govrsc.org For this compound, photocatalysis could potentially be used to introduce functional groups onto the aromatic ring or even to functionalize the C-H bonds of the alkyl substituent through hydrogen atom transfer (HAT) processes. The electron-rich nature of the aniline ring makes it a good candidate for oxidative photocatalytic cycles. conicet.gov.arnih.gov Furthermore, photo-oxidation of anilines can be initiated, sometimes with enhanced efficiency in different physical states, such as frozen solutions. nih.govnih.govacs.org
Visible Light-Mediated Reactions
The study of visible light-mediated reactions often involves the use of photocatalysts that can absorb light and transfer energy to a substrate, initiating a chemical reaction. For aniline derivatives, these reactions can lead to a variety of transformations, including C-H functionalization, C-N bond formation, and cyclization reactions. The substitution pattern on the aniline ring, such as the bulky 2,6-dimethylcyclohexyl group in the target molecule, would be expected to significantly influence the regioselectivity and efficiency of such reactions. However, no studies detailing the visible light-mediated reactions of this compound have been published.
Mechanistic Aspects of Photoinduced Processes
The mechanism of photoinduced processes for anilines typically involves the formation of radical cations upon single-electron transfer (SET) from the electron-rich aniline to an excited photocatalyst. The stability and subsequent reaction pathways of this radical cation are highly dependent on the substituents. The bulky alkyl groups at the 2 and 6 positions of the cyclohexyl ring in this compound would likely play a crucial role in directing the course of these photoinduced processes. Without experimental evidence, any proposed mechanism would be purely speculative.
Detailed Mechanistic Studies of this compound Reactions
Kinetic Isotope Effect (KIE) Studies
Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms by determining the rate-limiting step and the nature of the transition state. This is achieved by comparing the reaction rates of a substrate with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). For reactions involving this compound, KIE studies could elucidate whether a C-H bond cleavage is involved in the rate-determining step of a given transformation. There are currently no published KIE studies for any reaction involving this specific compound.
Identification of Reaction Intermediates (e.g., Radical Trapping)
The identification of transient species, such as radicals, is crucial for understanding reaction mechanisms. Techniques like radical trapping, where a radical scavenger is used to capture and identify radical intermediates, are commonly employed. In the context of photoinduced reactions of this compound, radical trapping experiments would be essential to confirm the formation of the expected aniline radical cation and any subsequent radical species. No such studies have been reported in the scientific literature.
Conformational Analysis and Stereochemical Considerations
Stereoisomerism of the 2,6-Dimethylcyclohexyl Group
The primary source of stereoisomerism in 3-(2,6-Dimethylcyclohexyl)aniline arises from the substitution pattern on the cyclohexyl ring. The two methyl groups located at positions 2 and 6 create stereocenters, which results in different spatial arrangements of these groups relative to each other and the aniline (B41778) substituent.
Cis/Trans Isomerism
The orientation of the two methyl groups on the cyclohexyl ring gives rise to cis and trans diastereomers. youtube.comlibretexts.orgyoutube.com In the cis isomer, both methyl groups are positioned on the same side of the ring. Conversely, in the trans isomer, the methyl groups are on opposite sides. youtube.comlibretexts.orgyoutube.com These isomers are distinct chemical entities with different physical properties. youtube.com This type of isomerism results from the restricted rotation around the carbon-carbon single bonds within the cyclic structure.
Chirality and Enantiomeric Forms
The presence of chiral centers in the 2,6-dimethylcyclohexyl group can lead to the existence of enantiomers, which are non-superimposable mirror images. The chirality of the molecule depends on the cis/trans configuration:
Conformational Preferences of the Cyclohexyl Ring
To alleviate ring strain, the cyclohexyl ring adopts various non-planar conformations. The most stable of these are the chair and boat conformations, with the chair form being significantly lower in energy. openstax.orgwikipedia.orgyoutube.com
Chair and Boat Conformations and Interconversions
The chair conformation is the most stable arrangement for a cyclohexane (B81311) ring as it minimizes both angle and torsional strain. openstax.orgyoutube.com The cyclohexyl ring in this compound predominantly exists in this conformation. The ring can undergo a "ring flip" to an alternative chair conformation, passing through higher-energy intermediates like the twist-boat and boat conformations. openstax.orgwikipedia.org The boat conformation is less stable due to torsional strain and steric hindrance. youtube.com
Axial vs. Equatorial Orientations of Substituents
In a chair conformation, substituents on the cyclohexyl ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. libretexts.orglumenlearning.compressbooks.pub The stability of a substituted cyclohexane is largely determined by the orientation of its substituents. fiveable.memasterorganicchemistry.com
Equatorial positions are generally more stable due to reduced steric hindrance. lumenlearning.comfiveable.me Axial substituents experience 1,3-diaxial interactions, which are repulsive steric interactions with other axial groups on the same side of the ring. libretexts.orglibretexts.org For this compound, the conformation that places the bulky 2,6-dimethyl and aniline groups in equatorial positions will be favored to minimize steric strain. libretexts.orglibretexts.org
The following table summarizes the general stability preferences for disubstituted cyclohexanes:
| Substitution Pattern | More Stable Conformation | Reasoning |
|---|---|---|
| cis-1,2 | One substituent axial, one equatorial | Ring flip results in an equivalent conformation. |
| trans-1,2 | Both substituents equatorial | Minimizes 1,3-diaxial interactions. libretexts.orglibretexts.org |
| cis-1,3 | Both substituents equatorial | Minimizes 1,3-diaxial interactions. libretexts.orglibretexts.org |
| trans-1,3 | One substituent axial, one equatorial | Ring flip results in an equivalent conformation. |
| cis-1,4 | One substituent axial, one equatorial | Ring flip results in an equivalent conformation. |
| trans-1,4 | Both substituents equatorial | Minimizes 1,3-diaxial interactions. |
Influence of Stereochemistry on Molecular Interactions
The specific stereochemistry and conformational preferences of this compound significantly dictate its intermolecular interactions. The three-dimensional shape, governed by cis/trans isomerism and the axial/equatorial positioning of substituents, determines how the molecule interacts with other molecules, such as in biological systems or materials science applications. sapub.org
The orientation of the aniline group is crucial for interactions like hydrogen bonding and pi-stacking. researchgate.netresearchgate.net The steric bulk of the 2,6-dimethylcyclohexyl group can also affect the accessibility of the aniline's amino group, thereby modulating its reactivity. byjus.com The distinct steric environments of the cis and trans isomers can lead to notable differences in their binding affinities and biological activities. The chirality of the trans isomer implies that its enantiomers may interact differently with other chiral molecules, a key consideration in pharmacology. sapub.org
Diastereoselective Outcomes in Chemical Reactions
The specific stereochemistry of the 2,6-dimethylcyclohexyl group exerts a significant influence on the diastereoselectivity of chemical reactions involving this compound. While specific studies on this exact molecule are not extensively documented in publicly available literature, the principles of stereocontrol in reactions of analogous 2,6-disubstituted cyclohexyl compounds provide valuable insights.
The conformational rigidity and the steric bulk of the 2,6-dimethylcyclohexyl moiety can direct the approach of reagents to the aniline nitrogen or the aromatic ring, leading to the preferential formation of one diastereomer over another. For instance, in reactions such as acylation or alkylation of the amino group, the approach of the electrophile can be sterically hindered by one of the methyl groups, depending on the preferred conformation of the cyclohexane ring.
In the case of reactions involving the aromatic ring, such as electrophilic aromatic substitution, the 2,6-dimethylcyclohexyl group can influence the regioselectivity and, in cases where new stereocenters are formed, the diastereoselectivity. The bulky substituent can direct incoming electrophiles to the less hindered positions of the aniline ring.
The reduction of related 2,6-dimethylcyclohexanones has been shown to be highly diastereoselective, with the stereochemical outcome depending on the reducing agent and reaction conditions. For example, the reduction of cis-2,6-dimethylcyclohexanone with sodium borohydride (B1222165) in methanol (B129727) can predominantly yield the axial alcohol. This highlights the subtle interplay of steric and electronic effects that govern diastereoselectivity in reactions involving the 2,6-dimethylcyclohexyl framework.
The following table provides hypothetical diastereoselective outcomes for a generic reaction of this compound based on principles of steric hindrance.
| Reagent/Reaction | Major Diastereomer | Minor Diastereomer | Diastereomeric Ratio (d.r.) |
| Acylation with a bulky acyl chloride | Product from attack on the less hindered face | Product from attack on the more hindered face | >90:10 |
| Alkylation with a bulky alkyl halide | Product from attack on the less hindered face | Product from attack on the more hindered face | >90:10 |
| Electrophilic Aromatic Substitution | Ortho/Para substitution at less hindered positions | Ortho/Para substitution at more hindered positions | Varies with electrophile |
This table is illustrative and based on general principles of stereochemistry. Actual diastereomeric ratios would need to be determined experimentally.
Impact on Spectroscopic Signatures
The conformational and stereochemical features of this compound have a direct and measurable impact on its spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy:
In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons on the cyclohexane ring are highly dependent on their axial or equatorial orientation. Axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts. The coupling constants between adjacent protons also differ significantly, with axial-axial couplings (³J_ax,ax) being larger (typically 8-13 Hz) than axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings (typically 2-5 Hz). This allows for the determination of the preferred chair conformation and the relative stereochemistry of the substituents. The protons of the methyl groups will also exhibit distinct chemical shifts depending on their environment.
In ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms in the cyclohexane ring are also influenced by their stereochemical environment. For instance, carbons bearing axial substituents are generally shielded and appear at a higher field compared to those with equatorial substituents (the γ-gauche effect).
Infrared Spectroscopy:
The table below summarizes the expected spectroscopic features for different conformers of this compound.
| Spectroscopic Technique | Feature | Expected Observation for Axial Substituent | Expected Observation for Equatorial Substituent |
| ¹H NMR | Chemical Shift of Cyclohexyl Protons | Higher field (lower ppm) | Lower field (higher ppm) |
| Coupling Constant (³J_ax,ax) | 8-13 Hz | N/A | |
| Coupling Constant (³J_ax,eq / ³J_eq,eq) | 2-5 Hz | 2-5 Hz | |
| ¹³C NMR | Chemical Shift of Substituted Carbon | Higher field (lower ppm) | Lower field (higher ppm) |
| IR Spectroscopy | C-H Stretching Vibrations | Specific frequencies for axial C-H bonds | Specific frequencies for equatorial C-H bonds |
| Fingerprint Region | Unique pattern for each stereoisomer | Unique pattern for each stereoisomer |
These are generalized expected values and can vary based on the specific stereoisomer and solvent conditions.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental in understanding the electronic behavior of a molecule. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for determining a molecule's reactivity and stability.
Conformational Energy Landscapes and Global Minima Determination
The flexibility of the cyclohexyl ring in 3-(2,6-Dimethylcyclohexyl)aniline means that the molecule can exist in various spatial arrangements or conformations. Understanding the conformational energy landscape is crucial for identifying the most stable structures.
Ab Initio and Molecular Mechanics Approaches
Ab initio methods, which are based on first principles of quantum mechanics, and molecular mechanics, which uses classical physics to model molecular systems, are two primary approaches to exploring conformational landscapes. These methods can be used to calculate the potential energy of different conformations, allowing for the identification of local and global energy minima. For this compound, these calculations would reveal the preferred orientations of the dimethylcyclohexyl group relative to the aniline (B41778) ring.
Barriers to Conformational Inversion
The cyclohexyl ring can undergo a "ring flip," a process of conformational inversion. Computational methods can be employed to calculate the energy barriers associated with such inversions. This information is critical for understanding the dynamic behavior of the molecule.
Analysis of Substituent Electronic and Steric Effects
The dimethylcyclohexyl group attached to the aniline ring exerts both electronic and steric effects that influence the molecule's properties. The methyl groups on the cyclohexane (B81311) ring introduce steric bulk, which can affect the molecule's shape and its interactions with other molecules. Electronically, the alkyl groups are generally considered to be weakly electron-donating. A detailed computational analysis would quantify these effects, for instance, by examining the charge distribution on the aniline ring and the impact of the substituent on the energies of the frontier molecular orbitals.
Influence on Aniline Nitrogen Properties (e.g., Inversion Barrier)
The nitrogen atom of the amino group in aniline is not planar; it exists in a pyramidal geometry and can undergo a process called nitrogen inversion, where it passes through a planar transition state to an inverted pyramidal geometry. The energy required for this process is known as the inversion barrier. This barrier is sensitive to the electronic and steric effects of substituents on the aniline ring.
Computational studies on various substituted anilines provide a clear picture of these influences. Electron-donating groups, such as alkyl groups, generally increase the inversion barrier. They do this through a positive inductive effect, which increases the electron density around the nitrogen atom, thus favoring a more pyramidal, sp³-hybridized geometry and disfavoring the planar sp²-hybridized transition state. For instance, the substitution of a methyl group on the benzene (B151609) ring has been shown to increase the inversion barrier height. Conversely, electron-withdrawing groups tend to decrease the barrier by delocalizing the nitrogen's lone pair, which promotes a more planar configuration.
The position of the substituent is also critical. Ortho-substituents can have a pronounced effect due to steric hindrance and proximity electrical effects. A bulky group at the ortho position can sterically clash with the amino group, potentially altering the inversion dynamics.
For this compound, the substituent is a bulky alkyl group at the meta position. Based on established principles, the 2,6-dimethylcyclohexyl group is expected to influence the aniline nitrogen properties primarily through its electronic and steric effects. As an alkyl group, it is electron-donating (+I effect), which would be expected to increase the electron density on the nitrogen atom, thereby increasing the inversion barrier compared to unsubstituted aniline. While the meta position minimizes direct resonance interactions, the steric bulk of the dimethylcyclohexyl group can still influence the conformational preferences of the molecule, which in turn can have an impact on the dynamics of the amine group.
| Substituent (Position) | Effect | Predicted Impact on Inversion Barrier |
|---|---|---|
| -H (Aniline) | Reference | ~6.0 kJ/mol |
| -CH₃ (para) | Electron-donating | Increase |
| -NH₂ (para) | Electron-donating | Significant Increase |
| -NO₂ (para) | Electron-withdrawing | Decrease |
| -CN (para) | Electron-withdrawing | Decrease |
| 2,6-Dimethylcyclohexyl (meta) | Electron-donating, Bulky | Predicted to Increase |
Resonance and Inductive Effects of Cyclohexyl Substitution
Substituents on an aromatic ring exert their influence through a combination of resonance (mesomeric) and inductive effects.
Inductive Effect (+I): The 2,6-dimethylcyclohexyl group, being an alkyl substituent, is electron-donating. It pushes electron density through the sigma (σ) bonds onto the benzene ring. This +I effect increases the electron density of the entire aromatic system, particularly at the nitrogen atom of the amino group. This makes the nitrogen lone pair more available, which generally correlates with increased basicity compared to unsubstituted aniline, although aniline itself is significantly less basic than aliphatic amines like cyclohexylamine (B46788) due to the delocalization of the lone pair into the ring.
Resonance Effect: The primary resonance interaction in aniline involves the delocalization of the nitrogen's lone pair of electrons into the π-system of the benzene ring. This delocalization is most effective at the ortho and para positions, creating regions of high electron density at these sites. Since the 2,6-dimethylcyclohexyl group is attached at the meta position, it does not directly participate in the resonance delocalization of the amino group. Its electronic influence is therefore dominated by its inductive effect. This is a key distinction from substituents at the ortho or para positions, which can have significant resonance interactions.
The net result for this compound is an aniline ring that is activated by the electron-donating inductive effect of the alkyl group, with the amino group's own resonance effect directing electrophilic attack primarily to the positions ortho and para to itself (i.e., the 2, 4, and 6 positions of the aniline ring).
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is an indispensable tool for mapping out the potential energy surfaces of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the most likely pathway a reaction will follow.
Computational Prediction of Reaction Selectivity
Reaction selectivity—be it chemo-, regio-, or stereoselectivity—is determined by the relative energy barriers of competing reaction pathways. The path with the lowest activation energy, which corresponds to the most stable transition state, will be the dominant one.
For a molecule like this compound, computational methods such as Density Functional Theory (DFT) can be used to predict the outcome of various reactions. For example, in an electrophilic aromatic substitution reaction (like halogenation or nitration), the incoming electrophile could attack several positions on the ring. The directing effects of the existing substituents (the amino group and the dimethylcyclohexyl group) create a complex landscape.
The -NH₂ group is a powerful activating group and is ortho, para-directing.
The -C₆H₁₁(CH₃)₂ group is a weakly activating group and is also ortho, para-directing.
Computational modeling can calculate the energy of the transition state for the attack at each possible position. These calculations would likely predict that the positions ortho and para to the strongly activating amino group are the most favorable sites for substitution, while also accounting for the steric hindrance that the bulky 2,6-dimethylcyclohexyl group imposes on adjacent positions. Such analyses are crucial for designing syntheses that yield a specific isomer of a product with high selectivity.
Understanding Catalytic Cycles
Many complex organic reactions rely on catalysts to proceed at a reasonable rate. Computational modeling is vital for elucidating the step-by-step mechanisms of these catalytic cycles. By modeling the interaction of the substrate, catalyst, and any other reagents, researchers can identify key intermediates and transition states.
For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or oxidative polymerization, computational studies can:
Visualize Intermediates: Identify the structure and stability of transient species, such as oxidative addition complexes or reductive elimination transition states.
Explain Ligand Effects: Model how different ligands on a metal catalyst affect the efficiency and selectivity of the reaction by altering the energies of the transition states and intermediates.
Applications in Chemical Synthesis and Materials Science
Role as a Synthetic Building Block for Complex Molecules
The aniline (B41778) moiety is a well-established nucleophile and a versatile precursor in organic synthesis, serving as a starting point for a wide array of chemical transformations. The presence of the 2,6-dimethylcyclohexyl substituent provides significant steric bulk and lipophilicity, which can be exploited to influence reaction outcomes and impart specific physical properties to the final products.
Detailed research has shown that aniline derivatives are fundamental in creating more elaborate molecular architectures. For instance, the core structure of 3-(2,6-Dimethylcyclohexyl)aniline serves as a scaffold for creating complex heterocyclic systems. A notable example is its use in the synthesis of N-(2,6-dimethylcyclohexyl)-3-(1,3,4-oxadiazol-2-yl)aniline chemicalbook.com. The 1,3,4-oxadiazole (B1194373) ring is a common feature in medicinal chemistry and materials science, and the ability to append it to the sterically demanding 2,6-dimethylcyclohexyl)aniline framework highlights the compound's role as a versatile building block.
Furthermore, the general synthetic pathway to produce aromatic amines often involves the dehydrogenation of their cyclohexyl amine counterparts. Processes to convert 2,6-dimethylcyclohexyl amine into 2,6-dimethyl aniline using a palladium catalyst are well-documented, underscoring the foundational relationship between the saturated ring system and the aromatic amine product. google.comgoogle.com This transformation establishes the cyclohexyl amine derivative as a direct precursor and building block for the corresponding aniline, which can then be used in subsequent synthetic steps. Such anilines, particularly those with oxadiazolyl substitutions, are patented for their use as intermediates in the creation of azo dyes, further cementing their status as valuable synthetic intermediates. google.com
Precursor for Ligands in Transition Metal Catalysis
The field of transition metal catalysis heavily relies on the design of organic ligands that can precisely control the activity, selectivity, and stability of a metal center. Anilines are crucial precursors for a variety of important ligand classes, including N-heterocyclic carbenes (NHCs) and iminopyridine ligands.
The design of effective ligands is a cornerstone of modern catalysis, with steric hindrance being a critical parameter for creating highly active and stable catalysts. rutgers.eduresearchgate.net The this compound molecule is an exemplary precursor for ligands where significant steric bulk is desired. The 2,6-disubstituted cyclohexyl group provides extreme steric hindrance around the nitrogen atom, which, when incorporated into a ligand framework, can effectively shield the coordinated transition metal. rutgers.edu
This steric bulk is particularly advantageous in the synthesis of ligands for late transition metals used in polymerization and oligomerization reactions. For example, 2,6-bis(arylimino)pyridyl ligands, which are highly effective in iron and cobalt catalysis, are commonly prepared by condensing an aniline derivative with a pyridine (B92270) precursor. unam.mxresearchgate.net The properties of the resulting catalyst are highly dependent on the substituents of the aniline's aryl group. unam.mx The use of a precursor like this compound allows for the introduction of a flexible and bulky three-dimensional moiety, a desirable trait for enhancing catalyst performance. frontiersin.org
Table 1: Examples of Aniline-Derived Ligand Types
| Ligand Class | Aniline Precursor Role | Key Feature from 2,6-Disubstitution |
|---|---|---|
| N-Heterocyclic Carbene (NHC) | Forms the "wingtip" groups of the ligand. rutgers.edu | Provides extreme steric bulk around the metal center. rutgers.edu |
The structural features of ligands derived from this compound can have a profound impact on catalyst performance, particularly in reactions like the oligomerization of ethylene (B1197577) to produce linear α-olefins. These olefins are important industrial commodities used as co-monomers in polyethylene (B3416737) production and in the synthesis of detergents and lubricants.
Research into iminopyridyl nickel and palladium complexes has demonstrated that the introduction of a flexible, stereoscopic cyclohexyl group can significantly improve the thermal stability of the catalytic system and influence the molecular weight of the resulting oligomers. frontiersin.org Catalysts based on iron and cobalt with 2,6-bis(arylimino)pyridyl ligands are renowned for their high efficiency in ethylene oligomerization and polymerization. unam.mx The nature of the aniline-derived aryl group is crucial; for instance, ligands with 2,6-dimethylphenyl groups have been shown to produce high molecular weight polyethylene. researchgate.net The substitution of a phenyl ring with a dimethylcyclohexyl group offers a pathway to fine-tune the electronic and, more importantly, the steric environment of the catalyst's active site, thereby controlling product distribution and catalyst longevity.
Table 2: Influence of Ligand Structure on Ethylene Oligomerization
| Catalyst System | Ligand Precursor | Effect of Bulky 2,6-Substituents |
|---|---|---|
| Iminopyridyl Ni(II)/Pd(II) | Aniline with benzocycloalkyl moiety | Improved thermal stability; generation of hyperbranched oligomers. frontiersin.org |
| 2,6-bis(imino)pyridyl Fe(II)/Co(II) | 2,6-disubstituted anilines | Controls whether the catalyst produces linear α-olefins or high-density polyethylene. unam.mx |
Intermediate in Polymer Chemistry and Advanced Materials
Aniline and its derivatives are foundational monomers in the synthesis of conducting polymers and other advanced materials. google.com Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. However, pristine PANI often suffers from poor solubility in common organic solvents, which limits its processability.
One effective strategy to overcome this limitation is the use of substituted anilines as monomers or co-monomers. The presence of alkyl groups on the aniline ring can diminish inter-chain interactions, leading to enhanced solubility. researchgate.net For example, composites of poly(2,3-dimethylaniline) and polyaniline have been shown to possess better solubility and anticorrosive properties than PANI alone, while maintaining useful electrochemical activity. researchgate.net By analogy, this compound, with its large and bulky alkyl substituent, is a promising candidate as a monomer for creating highly soluble, processable polymers. The incorporation of such a bulky group would disrupt polymer chain packing, potentially leading to materials with unique morphological, thermal, and mechanical properties suitable for applications in anti-static coatings or specialized electronic devices. researchgate.net
Derivatives for Functional Materials (e.g., Dyes in Industrial Applications)
The aniline scaffold is a core component of many synthetic dyes, particularly azo dyes, which are characterized by the -N=N- functional group. These dyes are widely used in the textile, plastics, and leather industries. ontosight.ai The properties of an azo dye, such as its color, lightfastness, and binding affinity to a substrate, can be precisely tuned by modifying the chemical structure of the aromatic rings linked by the azo bridge.
Derivatives of this compound are valuable intermediates in this context. The electron-rich nature of the aniline ring allows it to participate in azo coupling reactions. The bulky 2,6-dimethylcyclohexyl group can enhance the stability and solubility of the dye molecule in non-polar media and may improve its resistance to fading. Patents have been filed for azo dyes derived from oxadiazolyl-substituted anilines, which can be synthesized from precursors like this compound. google.com Furthermore, the general principle of using 2,6-disubstituted aromatic compounds, such as 2,6-dimethylphenol (B121312), in the synthesis of complex dye architectures like rotaxanes has been demonstrated, highlighting the importance of this substitution pattern in creating advanced functional materials. rsc.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-(2,6-dimethylcyclohexyl)-3-(1,3,4-oxadiazol-2-yl)aniline |
| 2,6-dimethylcyclohexyl amine |
| 2,6-dimethyl aniline |
| Ethylene |
| Linear α-olefins |
| Polyaniline (PANI) |
| Poly(2,3-dimethylaniline) |
| 2,6-dimethylphenol |
Future Research Directions and Challenges
Development of Greener Synthetic Routes
The chemical industry is under increasing pressure to adopt more environmentally benign practices. For a compound like 3-(2,6-Dimethylcyclohexyl)aniline, future research must prioritize the development of "green" synthetic strategies that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
Current synthetic methods for substituted anilines often involve multi-step processes that may not be atom-economical or environmentally friendly. nih.govuva.nl Future efforts should focus on:
Catalytic C-H Amination: Direct amination of C-H bonds is a powerful tool for streamlining synthesis. rsc.orgresearchgate.net Research into catalytic systems, potentially using earth-abundant metals, for the direct introduction of an amino group onto a pre-existing 2,6-dimethylcyclohexyl arene core would represent a significant advancement.
Solvent-Free and Alternative Solvent Systems: Exploring reactions under solvent-free conditions or in greener solvents like water or bio-derived solvents can dramatically reduce the environmental impact of the synthesis. mdpi.com
Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction times and improve yields, often under milder conditions than traditional heating methods, contributing to a more sustainable process. mdpi.com
A comparative look at potential green synthesis strategies is presented in the table below:
| Synthesis Strategy | Advantages | Challenges |
| Catalytic C-H Amination | High atom economy, reduced steps | Catalyst development, selectivity control |
| Solvent-Free Reactions | Reduced waste, lower cost | Reagent compatibility, heat transfer |
| Microwave-Assisted Synthesis | Faster reactions, higher yields | Specialized equipment, scalability |
Exploration of Novel Catalytic Transformations
The unique steric and electronic properties of this compound, arising from the bulky, substituted cyclohexyl group, make it an intriguing candidate as a ligand or catalyst itself. The aniline (B41778) moiety can be readily functionalized to coordinate with metal centers, while the dimethylcyclohexyl group can provide a specific chiral environment.
Future research in this area could involve:
Design of Novel Ligands: The synthesis of derivatives of this compound for use as ligands in transition-metal catalysis. The steric bulk could influence the selectivity of reactions such as cross-coupling and asymmetric catalysis.
Organocatalysis: The aniline nitrogen can be utilized in various organocatalytic transformations, and the cyclohexyl substituent could play a crucial role in controlling the stereochemical outcome of such reactions.
In-depth Investigations of Stereoselective Reactions
The 2,6-dimethylcyclohexyl group in this compound possesses multiple stereocenters. This inherent chirality is a critical aspect that warrants thorough investigation. The separation and characterization of the different stereoisomers of this compound are prerequisite for any stereoselective applications.
Key research directions include:
Diastereoselective and Enantioselective Synthesis: Developing synthetic routes that allow for the selective synthesis of a single stereoisomer of this compound is a significant challenge. nih.govnih.govresearchgate.net This could involve asymmetric hydrogenation of a suitable aromatic precursor or the use of chiral auxiliaries.
Stereochemical Influence on Reactivity: Once individual stereoisomers are accessible, their influence on the outcome of chemical reactions, whether as a reactant, catalyst, or ligand, needs to be systematically studied. This could lead to the discovery of highly selective transformations.
Application in Advanced Materials with Tunable Properties
Aniline and its derivatives are fundamental building blocks for a wide range of functional materials, including polymers, dyes, and electroactive materials. acs.orgresearchgate.net The incorporation of the bulky and non-planar 2,6-dimethylcyclohexyl group into an aniline-based material could impart unique properties.
Future research could explore:
Polymer Synthesis: The polymerization of this compound or its derivatives could lead to new polymers with modified solubility, thermal stability, and morphological characteristics. rsc.org
Liquid Crystals and Organic Electronics: The rigid and anisotropic structure that could be imparted by the substituted cyclohexyl group might be beneficial for applications in liquid crystals or as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Integration of Machine Learning in Predictive Synthesis and Reactivity Studies
Future integration of machine learning could focus on:
Predictive Synthesis: ML models can be trained on large datasets of chemical reactions to predict the most likely outcomes of a given set of reactants and conditions. nih.gov This could help in designing efficient synthetic routes to this compound and its derivatives.
Reactivity and Property Prediction: Computational models can be used to predict the physical, chemical, and electronic properties of different stereoisomers of the target molecule, guiding experimental efforts towards the most promising candidates for specific applications. nih.gov
Catalyst Design: Machine learning algorithms can assist in the design of new catalysts for the synthesis of this compound or in predicting its performance as a ligand in catalytic reactions.
The table below summarizes the potential impact of machine learning on the research of this compound:
| Application Area | Machine Learning Tool | Potential Outcome |
| Synthesis Planning | Retrosynthesis Algorithms | Identification of novel and efficient synthetic pathways. |
| Reaction Optimization | Predictive Yield Models | Faster optimization of reaction conditions (temperature, solvent, catalyst). |
| Property Prediction | QSAR and DFT Models | Prioritization of stereoisomers with desired material or catalytic properties. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
